molecular formula C28H39N5O5 B14419284 L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide CAS No. 83934-17-2

L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide

Cat. No.: B14419284
CAS No.: 83934-17-2
M. Wt: 525.6 g/mol
InChI Key: ABLRROPGORJCMJ-VABKMULXSA-N
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Description

L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide is a synthetic peptide compound It is composed of four amino acids: tyrosine, 2-methylalanine, phenylalanine, and leucine, linked together by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, often under controlled pH and temperature conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution reactions can yield peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and as a potential therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide is unique due to its specific amino acid sequence and potential applications in various fields. Unlike semaglutide and tirzepatide, which are primarily used in medical treatments, this compound is more versatile in research and industrial applications.

Properties

CAS No.

83934-17-2

Molecular Formula

C28H39N5O5

Molecular Weight

525.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C28H39N5O5/c1-17(2)14-22(24(30)35)31-26(37)23(16-18-8-6-5-7-9-18)32-27(38)28(3,4)33-25(36)21(29)15-19-10-12-20(34)13-11-19/h5-13,17,21-23,34H,14-16,29H2,1-4H3,(H2,30,35)(H,31,37)(H,32,38)(H,33,36)/t21-,22-,23-/m0/s1

InChI Key

ABLRROPGORJCMJ-VABKMULXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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